molecular formula C10H8BrN3O B11854911 N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide

N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide

Cat. No.: B11854911
M. Wt: 266.09 g/mol
InChI Key: KQDKUAAUEPFAPW-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide (CAS 1330752-53-8) is a brominated naphthyridine derivative of interest in advanced chemical research and development. This compound, with a molecular formula of C 10 H 8 BrN 3 O and a molecular weight of 266.09 g/mol , serves as a versatile synthetic intermediate. The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, and the presence of the bromine atom at the 5-position makes this molecule particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of structure-activity relationships. While specific biological data for this exact compound may be limited, naphthyridine derivatives are extensively studied for their diverse biological activities. Research on related isomers, particularly 1,5-naphthyridines, has demonstrated significant pharmacological potential, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . This suggests that this compound is a promising precursor for developing novel therapeutic candidates and probing biological mechanisms. This product is intended for research purposes as a chemical building block and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

N-(5-bromo-1,6-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C10H8BrN3O/c1-6(15)13-9-3-2-7-8(14-9)4-5-12-10(7)11/h2-5H,1H3,(H,13,14,15)

InChI Key

KQDKUAAUEPFAPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br

Origin of Product

United States

Advanced Structural Elucidation of N 5 Bromo 1,6 Naphthyridin 2 Yl Acetamide and Analogues

X-ray Crystallographic Analysis

X-ray crystallography offers unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. Although the specific crystallographic data for N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide remains to be determined, analysis of structurally similar compounds provides a robust model for its molecular and supramolecular characteristics.

Molecular Conformation and Geometry

The molecular conformation of this compound is anticipated to be nearly planar, a feature observed in its pyridyl analogue, N-(5-Bromopyridin-2-yl)acetamide. In the crystal structure of this analogue, the asymmetric unit contains two independent molecules. The dihedral angles between the pyridine (B92270) ring and the acetamide (B32628) group are minimal, measured at 7.27(11)° and 8.46(11)°. nih.govnih.govresearchgate.net This near-planarity suggests significant electronic delocalization across the molecule. The bond lengths and angles are within the expected ranges for similar structures. nih.gov For the naphthyridine core of the target compound, a similar planarity is expected, with the acetamide group likely exhibiting a slight twist relative to the fused ring system.

A related compound, N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide, which exists as a co-crystal with pyrrolidine-2,5-dione, also displays notable conformational features. researchgate.net In this structure, the naphthyridine derivative possesses crystallographic mirror-plane symmetry, with the majority of its non-hydrogen atoms situated on this plane. researchgate.net This further supports the expectation of a generally planar conformation for the core structure of this compound.

Table 1: Selected Dihedral Angles in N-(5-Bromopyridin-2-yl)acetamide nih.govnih.govresearchgate.net

Torsion AngleAngle (°)
Dihedral angle between pyridine ring and acetamide group (Molecule A)7.27 (11)
Dihedral angle between pyridine ring and acetamide group (Molecule B)8.46 (11)

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is predicted to be dominated by a rich network of non-covalent interactions, which dictate the packing of molecules in the crystal lattice.

Hydrogen bonds are expected to be the primary drivers of the supramolecular assembly. In the crystal structure of N-(5-Bromopyridin-2-yl)acetamide, molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.govnih.govresearchgate.net These interactions form bifurcated R(5) ring motifs, which in turn generate chains extending along the crystallographic direction. nih.govnih.gov

Similarly, the co-crystal of N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide features a variety of intermolecular hydrogen bonds, including N—H⋯N, N—H⋯O, and C—H⋯O interactions, which link the naphthyridine derivative and the pyrrolidine-2,5-dione molecules into heterodimers. researchgate.net Given the presence of a hydrogen bond donor (the amide N-H) and multiple acceptors (the amide carbonyl oxygen and the naphthyridine nitrogen atoms) in this compound, a complex and robust hydrogen-bonding network is highly probable.

Table 2: Hydrogen Bond Geometry in N-(5-Bromopyridin-2-yl)acetamide nih.gov

D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2A—H1NA···O1B0.852.163.001 (2)169
N2B—H1NB···O1A0.832.202.985 (2)159
C7A—H7AA···O1B1.102.543.476 (3)142

The bromine atom at the 5-position of the naphthyridine ring introduces the potential for halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the co-crystal of N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide, weak C—Br⋯O interactions are observed, with a Br⋯O distance of 3.028 (5) Å and a C—Br⋯O angle of 158.52 (4)°. researchgate.net These interactions link the heterodimers into a one-dimensional structure. researchgate.net For this compound, it is plausible that similar C—Br⋯O=C interactions with the amide carbonyl group or C—Br⋯N interactions with the nitrogen atoms of the naphthyridine ring of adjacent molecules could play a significant role in the crystal packing. The possibility of C—Br⋯π interactions with the aromatic rings also exists.

Conformational Disorder Phenomena in Crystal Structures

Conformational disorder, where a molecule or a part of it adopts multiple orientations within a crystal lattice, is a notable phenomenon in the crystallographic analysis of naphthyridine derivatives and their analogues. This disorder can provide valuable information about the molecule's flexibility and the subtle energetic differences between various conformations.

In the crystal structure of a related compound, N-(5-bromopyridin-2-yl)acetamide, the asymmetric unit contains two independent molecules. nih.govnih.gov One of these molecules exhibits conformational disorder in the methyl group of the acetamide moiety, with the hydrogen atoms distributed over two sites with an occupancy ratio of 0.57(3) to 0.43(3). nih.gov This indicates a low rotational barrier for the methyl group within the crystal packing. The dihedral angles between the pyridine ring and the acetamide group in the two independent molecules are 7.27(11)° and 8.46(11)°, highlighting slight conformational differences. nih.govnih.gov

Similarly, in the co-crystal of N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide and pyrrolidine-2,5-dione, disorder of the hydrogen atoms has been observed. nih.govresearchgate.net The crystal structure of this analogue possesses a crystallographic mirror-plane symmetry, with all non-hydrogen atoms, except for one bromine atom, located on this plane. nih.govresearchgate.net The presence of such symmetry and disorder is crucial for understanding the intermolecular interactions that stabilize the crystal packing.

Furthermore, studies on other complex naphthyridine-based ligands have also reported challenges in resolving crystal structures due to disorder, which can nevertheless provide qualitative insights into the coordination and distortion of the naphthyridine backbone. acs.org

Spectroscopic Characterization Methods

A suite of spectroscopic techniques is indispensable for the comprehensive structural elucidation of this compound and its analogues in various states.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For instance, in the ¹H NMR spectrum of the related compound N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide, distinct signals are observed for the NH proton (δ 8.86 ppm), the naphthyridyl protons (δ 8.59, 8.40, and 7.81 ppm), the CH proton (δ 6.77 ppm), and the methyl protons (δ 2.79 and 2.32 ppm). nih.gov For a similar compound, 2-Bromo-N-phenylacetamide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the phenyl and acetamide protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. While specific ¹³C NMR data for this compound is not readily available in the provided search results, data for related structures like acetamide and 5-bromosalicylaldehyde (B98134) show characteristic peaks for carbonyl and aromatic carbons. chemicalbook.comchemicalbook.com For example, the ¹³C NMR spectrum of 5-(3-bromo-4-fluorobenzylidene) pyrimidine-2,4,6(1H,3H,5H)-trione shows a range of signals from δ 109.5 to 170.2 ppm, corresponding to the various carbon atoms in the molecule. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for establishing correlations between protons and carbons, aiding in the unambiguous assignment of all signals and the complete structural determination of complex naphthyridine derivatives.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key vibrational modes for acetamide and its derivatives include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹.

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1695 cm⁻¹.

N-H bending (Amide II band): Occurs in the range of 1550-1640 cm⁻¹.

C-N stretching: Found between 1250 and 1350 cm⁻¹. researchgate.net

C-H stretching and bending: Vibrations for aromatic and methyl C-H bonds appear at their characteristic frequencies. researchgate.net

For example, the IR spectrum of 5-(3-bromo-4-fluorobenzylidene) pyrimidine-2,4,6(1H,3H,5H)-trione shows characteristic peaks for N-H stretching (3444, 3221 cm⁻¹), aromatic C-H stretching (3115 cm⁻¹), and C=O stretching (1691 cm⁻¹). researchgate.net

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion Peak (M⁺): For this compound, the molecular formula is C₁₀H₈BrN₃O, with a molecular weight of approximately 266.1 g/mol . guidechem.com The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgmiamioh.edu

Fragmentation Pattern: The fragmentation of N-substituted bromo-naphthyridine derivatives under mass spectrometric analysis can be complex. Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org The loss of the bromine atom is also a likely fragmentation pathway. researchgate.net In related phthalazine-1,4-dione derivatives, fragmentation often involves the loss of a bromine atom from the molecular ion peak. raco.cat

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful for the analysis of complex mixtures and for obtaining high-resolution mass data for accurate mass determination. For MS-compatible applications, volatile acids like formic acid are often used in the mobile phase. sielc.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*. libretexts.org The naphthyridine ring system, being a conjugated system, is expected to absorb in the UV region. Substitution on the naphthyridine ring can cause shifts in the absorption maxima (λ_max). bgsu.edu The solvent can also influence the position of the absorption bands. researchgate.net For instance, studies on substituted naphthalimides show that electron-donating or withdrawing groups can cause significant red shifts in the absorption and emission spectra. bgsu.edu

Advanced Analytical Chromatography Techniques

Chromatographic methods are essential for the purification and analysis of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of such compounds. A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for LC-MS compatibility, formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Column Chromatography: This technique is often used for the purification of synthesized compounds on a larger scale. For example, in the purification of N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide, column chromatography was necessary to remove impurities. nih.gov

The selection of the appropriate chromatographic technique and conditions is critical for obtaining pure samples for further structural and biological evaluation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a highly versatile and sensitive method, making it indispensable in the analysis of pharmaceutical compounds and their analogues. The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

In the context of this compound and its analogues, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic). This setup allows for the effective separation of moderately polar to nonpolar compounds.

Detailed Research Findings:

For instance, the analysis of various bromo-substituted aromatic and heterocyclic compounds by RP-HPLC typically utilizes a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation. A common approach is to use a gradient elution, where the proportion of the organic solvent is increased over the course of the analysis. This allows for the efficient elution of compounds with a wide range of polarities.

For example, in the separation of related bromo-substituted compounds, a mobile phase containing acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is often used. The acidic modifier helps to suppress the ionization of any basic functional groups in the analytes, leading to sharper and more symmetrical peaks. For applications where the eluent is subsequently analyzed by mass spectrometry (MS), volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.

The table below outlines typical HPLC conditions used for the analysis of compounds analogous to this compound, based on published methodologies for similar chemical structures.

Table 1: Representative HPLC Parameters for the Analysis of Bromo-Naphthyridine Analogues

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or Diode Array Detector (DAD)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

The retention time of a compound in an HPLC system is a key identifier under a specific set of conditions. For this compound, its retention time would be influenced by its polarity, which is determined by the presence of the bromine atom, the naphthyridine core, and the acetamide group. The bromine atom and the aromatic naphthyridine ring system contribute to its hydrophobicity, which would lead to a stronger interaction with the C18 stationary phase and thus a longer retention time compared to less hydrophobic analogues.

In the analysis of a series of related analogues, a systematic variation in retention times can often be observed. For example, the introduction of a more polar substituent would generally decrease the retention time, while the addition of a nonpolar moiety would increase it. The table below illustrates a hypothetical analysis of this compound and some of its potential analogues, demonstrating how structural modifications might affect retention times under a standard RP-HPLC method.

Table 2: Predicted Retention Time Behavior of this compound and Analogues

CompoundStructurePredicted Retention Time (min)Rationale for Retention Time
N-(1,6-Naphthyridin-2-yl)acetamideC10H9N3OShorterAbsence of the hydrophobic bromine atom leads to weaker interaction with the stationary phase.
This compound C10H8BrN3OBaseline The target compound with a balance of hydrophobic (bromo, naphthyridine) and polar (acetamide) groups.
N-(5-Chloro-1,6-naphthyridin-2-yl)acetamideC10H8ClN3OSlightly ShorterChlorine is less hydrophobic than bromine, resulting in a slightly weaker interaction with the stationary phase.
N-(5-Iodo-1,6-naphthyridin-2-yl)acetamideC10H8IN3OLongerIodine is more hydrophobic than bromine, leading to a stronger interaction with the stationary phase.
N-(5-Bromo-1,6-naphthyridin-2-yl)propanamideC11H10BrN3OLongerThe additional methylene (B1212753) group in the propanamide side chain increases hydrophobicity.

It is crucial to note that these are predicted trends, and the actual retention times would need to be determined experimentally. The development of a specific and validated HPLC method for this compound would involve a systematic optimization of the mobile phase composition, flow rate, and other parameters to achieve the desired resolution and peak shape.

Computational Chemistry and Theoretical Studies on N 5 Bromo 1,6 Naphthyridin 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide, DFT calculations would typically be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations would provide the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. Furthermore, DFT is used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Hypothetical)
Bond LengthC-Br1.90 Å
Bond LengthN-C (acetamide)1.35 Å
Bond LengthC=O1.23 Å
Bond AngleN-C-C (acetamide)115°
Dihedral AngleNaphthyridine-Acetamide15°

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. An NBO analysis of this compound would provide a detailed picture of the electron density distribution. It would allow for the quantification of the stabilization energies associated with intramolecular charge transfer events, for instance, from lone pairs of electrons on nitrogen or oxygen atoms to adjacent anti-bonding orbitals. This analysis helps in understanding the nature of chemical bonds and the delocalization of electrons within the molecule, which are crucial for its stability and reactivity.

First Order Hyperpolarizability Computations

First-order hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule. Computational methods can be used to calculate this property for this compound. A high β value suggests that the material may have potential applications in NLO devices, such as frequency converters or optical switches. The calculation would involve determining the components of the hyperpolarizability tensor and the total hyperpolarizability. These results would provide insight into the molecule's potential for second-harmonic generation and other NLO phenomena, which are influenced by molecular structure, electron-donating and -accepting groups, and intramolecular charge transfer.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be performed to explore its conformational landscape and to understand how it interacts with other molecules, such as solvents or biological macromolecules. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its internal motions. This information is valuable for understanding its flexibility and how it might bind to a receptor or an enzyme active site.

Calculation of Intermolecular Interaction Energies

The calculation of intermolecular interaction energies is crucial for understanding the forces that govern how molecules associate in the condensed phase. For this compound, these calculations would quantify the strength of interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking between molecules. This information is fundamental to predicting the crystal packing of the compound and its solubility in various solvents. High-level quantum mechanical methods can be employed to accurately compute these interaction energies for different molecular orientations.

Hirshfeld Surface Analysis and Insights into Crystal Engineering

Due to a lack of specific scientific research on the computational and theoretical aspects of this compound, this article cannot be generated at this time. Extensive searches for scholarly articles and data pertaining to the requested computational chemistry, predicted spectroscopic parameters, and reaction mechanisms of this specific compound did not yield the necessary information to create a thorough and scientifically accurate report as outlined.

The available research focuses on similar but distinct molecules, such as N-(5-Bromo-pyridin-2-yl)acetamide, and general synthetic strategies and reactivity of the broader 1,5-naphthyridine (B1222797) class. However, directly extrapolating this information to this compound would be scientifically unsound and would not meet the requirements for detailed and specific research findings for the target compound.

Further computational and experimental studies are required to be published on this compound before a comprehensive and authoritative article on its computational chemistry and theoretical properties can be written.

Biological Activity and Molecular Mechanisms of Naphthyridine Acetamides

Structure-Activity Relationship (SAR) Studies of Naphthyridine-Containing Acetamides

The biological effects of naphthyridine acetamides are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which explore how chemical structure modifications affect biological activity, are crucial for optimizing these compounds as potential therapeutic agents.

Substituents on the naphthyridine ring system play a critical role in modulating biological activity. The nature, size, and position of these substituents can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. In the case of N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide, the bromine atom at the C-5 position is a key feature. Halogen substituents, such as bromine, can significantly impact a molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing binding affinity to target proteins.

Research on 1,6-naphthyridin-2(1H)-ones has shown that the C-5 position is frequently a point of substitution to modulate biological effects. nih.govresearchgate.net While unsubstituted C-5 positions are common, the introduction of halogen, oxygen, or carbon-based substituents is a known strategy to alter activity. nih.govresearchgate.net For example, in the development of dual CDK8/19 inhibitors, an amino substituent at the C-5 position of a 1,6-naphthyridine (B1220473) scaffold was crucial for improving metabolic stability. acs.org The bromine at C-5 in the title compound, therefore, represents a strategic chemical modification intended to influence its biological target engagement.

The acetamide (B32628) group [-NHC(=O)CH₃] at the C-2 position is another crucial component for biological activity. This moiety can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (from the carbonyl oxygen). These interactions are fundamental for the specific recognition and binding of the ligand to its biological target, such as an enzyme's active site or a receptor's binding pocket.

In broader studies of kinase inhibitors, which are often a target for naphthyridine derivatives, the acetamide group frequently serves as a key hinge-binding element, anchoring the inhibitor to the protein. mdpi.com The orientation and electronic properties of the acetamide are critical for establishing these vital interactions. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, the acetamide linker was a core structural element for maintaining inhibitory activity. mdpi.com Thus, the acetamide moiety in this compound is integral to its mechanism of action by facilitating precise interactions with its molecular target.

Investigational Biological Activities Associated with Naphthyridine Derivatives

The versatile naphthyridine scaffold has been the foundation for numerous investigational compounds across different therapeutic areas.

Naphthyridine derivatives are a significant area of focus in the development of new anticancer agents. ekb.egnih.gov Their mechanisms of action are diverse and include the inhibition of topoisomerase II, an enzyme critical for DNA replication, and the disruption of microtubule polymerization, which is essential for cell division. ekb.egnih.gov Some naphthyridines have also been developed as potent kinase inhibitors, targeting enzymes like CDK5 that can be dysregulated in various cancers. tandfonline.comnih.gov

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have demonstrated potent cytotoxic activity against various cancer cell lines. tandfonline.com The structural similarities between these compounds and this compound suggest that it may also possess potential as an anticancer agent, a hypothesis that would require empirical validation.

Table 1: Examples of Anticancer Activity in Naphthyridine Derivatives

The field of antimicrobial research has a long history with naphthyridine compounds, beginning with the clinical introduction of nalidixic acid in 1967. mdpi.com This has spurred the development of a wide range of naphthyridine derivatives with activity against various pathogens. nih.govscilit.comresearchgate.net These compounds often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication and repair. mdpi.comnih.gov

Natural and synthetic naphthyridines have shown promise against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.com For example, canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, and its derivatives have exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli. mdpi.com Given this precedent, naphthyridine acetamides like this compound are considered worthy of investigation for their potential antimicrobial properties.

Table 2: Examples of Antimicrobial Activity in Naphthyridine Derivatives

Compound Index

Table 3: List of Chemical Compounds

Antiviral Research

While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has shown promising antiviral properties. For instance, a series of 1,6-naphthyridine analogues have been investigated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.govresearchgate.net One particular 1,6-naphthyridine derivative demonstrated significantly higher potency against HCMV strains compared to the commonly used antiviral drug, ganciclovir. nih.gov Notably, this compound retained its effectiveness against HCMV strains that were resistant to other antiviral agents like ganciclovir, foscarnet, and cidofovir, suggesting a different mechanism of action. nih.gov The same derivative also showed activity against HSV-1 and was even more potent than acyclovir (B1169) against HSV-2. nih.gov

Furthermore, the natural alkaloid aaptamine, which contains a benzo[de] nih.govnih.govnaphthyridine core structure, has exhibited antiviral activity against HIV-1. mdpi.comnih.gov The antiviral potential of the naphthyridine scaffold is a subject of ongoing research, with studies exploring its efficacy against a range of viruses. researchgate.netnih.gov These findings suggest that the 1,6-naphthyridine core of this compound represents a promising scaffold for the development of novel antiviral agents.

Anti-inflammatory Research

The anti-inflammatory potential of naphthyridine derivatives is a significant area of investigation. nih.govnih.govmdpi.com Although specific studies on this compound are limited, research on related 1,8-naphthyridine-3-carboxamide derivatives has demonstrated notable anti-inflammatory and myeloprotective activities. nih.gov These compounds were found to modulate the levels of cytokines and chemokines secreted by dendritic cells. nih.gov

In one study, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the secretion of pro-inflammatory cytokines. nih.gov Three compounds, in particular, showed high cytotoxicity against various cancer cell lines and also inhibited the secretion of IL-1-β and IL-6. nih.gov One of these compounds, C-34, demonstrated potent inhibition of inflammatory markers in a mouse dendritic cell model and significantly downregulated the secretion of TNF-α, IL-1-β, and IL-6 by murine splenocytes and THP-1 cells. nih.gov Furthermore, C-34 provided protection against endotoxin-induced lethality in mice. nih.gov

Naturally occurring naphthyridine alkaloids have also been shown to possess anti-inflammatory properties. nih.gov For example, canthinone-type alkaloids containing a 1,5-naphthyridine ring have demonstrated a strong inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cell lines. nih.gov These collective findings highlight the potential of the naphthyridine scaffold, including the 1,6-naphthyridine core of the title compound, as a source for new anti-inflammatory agents. nih.govnih.govresearchgate.netscilit.com

Research into Neurological Disorders (e.g., Alzheimer's Disease, Depression)

Naphthyridine derivatives have emerged as a class of compounds with significant potential in the research of neurological disorders, including Alzheimer's disease and depression. nih.govnih.gov

In the context of Alzheimer's disease , research has focused on the role of 1,8-naphthyridine (B1210474) derivatives as cholinesterase inhibitors and regulators of cellular calcium. nih.gov Some of these compounds have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy. nih.gov Additionally, certain 1,8-naphthyridine derivatives have been found to modulate voltage-dependent calcium channels, and one derivative, in particular, demonstrated a cytoprotective effect against toxic stimuli by promoting a slight increase in intracellular calcium and upregulating the anti-apoptotic protein Bcl-2. nih.gov The neuroprotective effects of naphthyridine derivatives are a promising area of exploration for Alzheimer's treatment. nih.govrsc.org

Regarding depression , the naphthyridine scaffold is also being investigated for its antidepressant potential. nih.gov Aaptamine, a naturally occurring benzo[de] nih.govnih.govnaphthyridine alkaloid, has been shown to selectively inhibit monoamine oxidase A (MAO-A), an enzyme whose overexpression is linked to major depressive episodes. nih.gov This suggests that compounds with a 1,6-naphthyridine core, such as this compound, could be explored for their potential as antidepressant agents. The development of novel treatments for depression is an active area of research, with various molecular targets being investigated. frontiersin.org

Other Relevant Biological Investigations (e.g., Analgesic, Antihypertensive, Antioxidant, Antiplatelet, Anti-osteoporotic, Anti-allergic Potentials)

The versatile naphthyridine scaffold has been the subject of a wide array of biological investigations, revealing its potential in various therapeutic areas. nih.govnih.govresearchgate.net

Analgesic Potential: Certain 1,8-naphthyridine derivatives have demonstrated significant analgesic properties, often in conjunction with anti-inflammatory effects. nih.govnih.govscilit.com

Antihypertensive Potential: The potential of naphthyridine derivatives as antihypertensive agents has been explored, with some compounds showing a vasodilator mechanism of action. nih.govresearchgate.net Aaptamine, a 1,6-naphthyridine alkaloid, has also been reported to block α-adrenoceptors in vascular smooth muscles, suggesting a potential antihypertensive effect. nih.gov

Antioxidant Potential: The antioxidant activity of naphthyridine derivatives has been noted in several studies, highlighting their potential to combat oxidative stress. nih.govnih.gov

Antiplatelet Potential: Several studies have investigated the antiplatelet activity of 1,8-naphthyridine derivatives. nih.govnih.gov Some of these compounds have shown a remarkable ability to inhibit human platelet aggregation induced by various agents, with a mechanism that may involve increasing cyclic AMP (cAMP) levels. nih.govnih.gov

Anti-osteoporotic Potential: The potential of naphthyridine derivatives in the treatment of osteoporosis has been recognized, with some compounds acting as αvβ3 antagonists, which are involved in bone resorption. nih.govnih.govresearchgate.net Aaptodine derivatives, which are 1,6-naphthyridines, have been shown to inhibit osteoclast formation and resorption, making them potential candidates for treating osteoporosis. nih.gov

Anti-allergic Potential: A novel class of substituted 1,8-naphthyridin-2(1H)-ones has been identified as potent inhibitors of allergic bronchospasm in animal models. nih.gov The mechanism of their anti-allergic activity may be linked to the inhibition of the release of sulfidopeptide leukotrienes. nih.gov

In Vitro Mechanistic Investigations

Enzyme Inhibition Studies

DNA Gyrase Inhibition

The inhibition of bacterial DNA gyrase is a key mechanism of action for many antibacterial agents. The naphthyridine scaffold, particularly the 1,8-naphthyridine core, is a well-established pharmacophore in this area, with nalidixic acid being a pioneering example. mdpi.comnih.gov Research has shown that various 1,8-naphthyridine derivatives can effectively inhibit DNA gyrase. nih.govacs.org

Interestingly, studies have indicated that the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold can enhance antibacterial activity. mdpi.comnih.gov For instance, certain brominated 1,8-naphthyridinone derivatives have shown a moderate to high inhibitory effect on DNA gyrase, with some compounds exhibiting potent inhibition of E. coli DNA gyrase. nih.govnih.gov This suggests that the bromo-substitution on the naphthyridine ring of this compound could be a favorable feature for potential DNA gyrase inhibitory activity. The ability of 1,8-naphthyridine derivatives to bind to and inhibit topoisomerase II enzymes, including DNA gyrase, has been a subject of both in vitro and in silico studies. mdpi.com

Metabolite Identification Research of Naphthyridine Based Compounds

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro studies are fundamental in predicting how a compound will be processed in a living organism. For N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide, research into its metabolic pathways primarily revolves around the enzymatic activity of aldehyde oxidase (AO).

Bicyclic heterocyclic aromatic systems, such as the 1,6-naphthyridine (B1220473) scaffold, are known to be substrates for AO. manchester.ac.uk This enzyme typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a nitrogen atom in heterocyclic rings. youtube.com In the case of the 1,6-naphthyridine core, the C5 position is a primary site for AO-mediated metabolism. manchester.ac.uk

Research on structurally related 2,8-disubstituted-1,6-naphthyridines has demonstrated that these compounds undergo rapid metabolism mediated by aldehyde oxidase. manchester.ac.uk For instance, a notable metabolite of a similar 1,6-naphthyridine compound was identified as the C5-hydroxy derivative, formed through oxidation. manchester.ac.uk This suggests a probable metabolic pathway for this compound, where the primary metabolic transformation is the hydroxylation of the naphthyridine ring at the C5 position.

Interestingly, studies have also shown that this AO-mediated metabolism can be strategically blocked. The introduction of an amino group at the C5 position of the 1,6-naphthyridine scaffold has been found to successfully abrogate this metabolic pathway. manchester.ac.uk This knowledge is crucial for the design of more stable naphthyridine-based drug candidates.

Another potential metabolic pathway for this compound involves the hydrolysis of the acetamide (B32628) group at the C2 position. This reaction would lead to the formation of an amino group, yielding 5-Bromo-1,6-naphthyridin-2-amine. While specific studies on the acetamide group of this particular compound are not extensively documented, hydrolysis of amide bonds is a common metabolic reaction for many pharmaceutical compounds.

Identification of Key Metabolites using Advanced Analytical Techniques

The identification of metabolites is a complex process that relies on sophisticated analytical instrumentation. A combination of chromatographic separation and spectroscopic detection is typically employed to isolate and characterize these metabolic products.

For naphthyridine-based compounds, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and tentatively identifying metabolites in complex biological matrices. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the metabolites. manchester.ac.uk The presence of a bromine atom in this compound is a useful feature for mass spectrometric analysis, as the characteristic isotopic pattern of bromine (approximately equal intensity of 79Br and 81Br isotopes) would result in a distinctive M and M+2 peak pattern for brominated metabolites, aiding in their identification. libretexts.orgyoutube.com

While LC-MS provides valuable information on the molecular weight of metabolites, it is often insufficient to definitively determine the exact structure, especially for differentiating between isomers. nih.gov Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the unambiguous structural elucidation of metabolites. nih.gov For a related 2,8-disubstituted-1,6-naphthyridine, the structure of the C5-hydroxy metabolite was confirmed using NMR analysis after its isolation. manchester.ac.uk This highlights the importance of NMR in providing detailed structural information, such as the precise position of oxidation on the naphthyridine ring.

Based on the known metabolic pathways of 1,6-naphthyridines, the following table outlines the key potential metabolites of this compound.

Parent CompoundPotential MetaboliteMetabolic Reaction
This compoundN-(5-Bromo-5-hydroxy-1,6-naphthyridin-2-yl)acetamideAldehyde Oxidase (AO) mediated hydroxylation
This compound5-Bromo-1,6-naphthyridin-2-amineHydrolysis of the acetamide group

It is important to note that the definitive identification and quantification of these metabolites would require further dedicated in vitro and in vivo studies using the advanced analytical techniques described. The extrapolation of in vitro metabolic data to the in vivo situation also requires careful consideration, as factors such as species differences and inter-individual variability in enzyme activity can influence the metabolic profile. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis often involves bromination and acetylation of 1,6-naphthyridine precursors. For example, diacetylation of intermediates using acetic anhydride (Ac₂O) in pyridine under reflux conditions achieves high yields (~92%) . Key intermediates (e.g., 5-amino-7-benzylseleno derivatives) are monitored via thin-layer chromatography (TLC) and characterized using 1^1H/13^13C NMR to confirm regioselective bromination at the 5-position. Purity is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How is the purity of this compound validated in preclinical studies?

  • Methodology : Purity is assessed using a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR (DMSO-d₆) identifies characteristic peaks for the acetamide group (~2.1 ppm, singlet) and aromatic protons (~8.3–8.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 293.997 (calculated for C₁₀H₈BrN₃O) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation of impurities (<0.5%) .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 5-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with non-brominated analogs show enhanced reactivity due to bromine’s electronegativity, which stabilizes transition states. Kinetic experiments under Pd(PPh₃)₄ catalysis (e.g., coupling with arylboronic acids) reveal a 2.3-fold increase in reaction rate compared to chloro or iodo analogs. Reaction progress is tracked via 19^19F NMR (if fluorinated partners are used) or LC-MS .

Q. What crystallographic data are available for this compound, and how is its molecular packing analyzed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) data (e.g., triclinic P1 space group, a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å) reveal planar naphthyridine cores with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice. SHELXL refinement (R₁ = 0.031) confirms bond angles and torsional strain. Hirshfeld surface analysis quantifies Br···H (12%) and C–H···π (8%) interactions, critical for predicting solubility and stability .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Dose-Response Validation : Replicate IC₅₀ measurements using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out false positives.
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. rat) to identify species-specific degradation.
  • Structural Analog Comparison : Benchmark against analogs like N-(5-chloro-1,6-naphthyridin-2-yl)acetamide to isolate bromine-specific effects. Data normalization to internal controls (e.g., β-actin in Western blots) minimizes variability .

Q. What computational strategies are used to predict the compound’s binding affinity for kinase targets?

  • Methodology :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine’s van der Waals radius (~1.85 Å) complements hydrophobic residues like Leu787.
  • MD Simulations : GROMACS 2023 trajectories (100 ns) assess stability of hydrogen bonds between the acetamide carbonyl and Lys745.
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for bromine-to-iodine substitutions, guiding SAR optimization .

Methodological Notes

  • Spectral Cross-Validation : Always correlate NMR (δ 7.8–8.5 ppm for naphthyridine protons) with IR (C=O stretch at ~1670 cm⁻¹) to confirm structural integrity .
  • Crystallography Best Practices : Use SHELX programs for refinement and PLATON for symmetry checks to avoid overfitting .
  • Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate enzyme inhibition via Lineweaver-Burk plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.